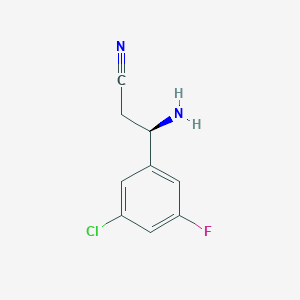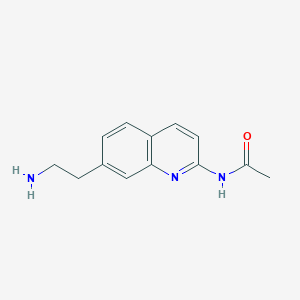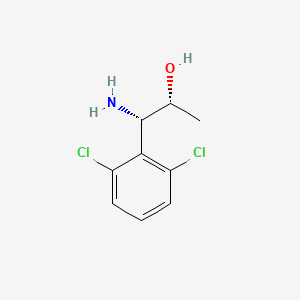![molecular formula C12H12ClN3O2 B15235960 (2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride](/img/structure/B15235960.png)
(2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, which is known for its biological activity, and a hydrazone linkage, which can participate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride typically involves the condensation of quinoline-8-carbaldehyde with hydrazine derivatives under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by precipitation or crystallization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions in reactors, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
(2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinoline compounds.
科学研究应用
Chemistry
In chemistry, (2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the quinoline moiety, which can exhibit fluorescence under certain conditions.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. The hydrazone linkage is known to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.
作用机制
The mechanism of action of (2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the hydrazone linkage can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function.
相似化合物的比较
Similar Compounds
Quinoline-8-carbaldehyde: A precursor in the synthesis of (2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride.
Hydrazine derivatives: Compounds with similar hydrazone linkages.
Quinoline derivatives: Compounds with similar quinoline moieties.
Uniqueness
This compound is unique due to its combination of a quinoline moiety and a hydrazone linkage, which provides a versatile platform for chemical modifications and biological interactions. This dual functionality makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C12H12ClN3O2 |
|---|---|
分子量 |
265.69 g/mol |
IUPAC 名称 |
(2E)-2-(quinolin-8-ylhydrazinylidene)propanoic acid;hydrochloride |
InChI |
InChI=1S/C12H11N3O2.ClH/c1-8(12(16)17)14-15-10-6-2-4-9-5-3-7-13-11(9)10;/h2-7,15H,1H3,(H,16,17);1H/b14-8+; |
InChI 键 |
MDAZTTIPBWYTTA-XHIXCECLSA-N |
手性 SMILES |
C/C(=N\NC1=CC=CC2=C1N=CC=C2)/C(=O)O.Cl |
规范 SMILES |
CC(=NNC1=CC=CC2=C1N=CC=C2)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



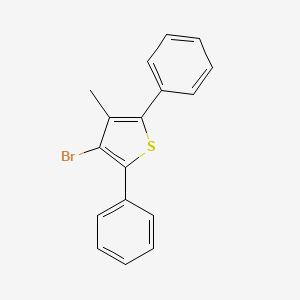
![5,6-Dihydro-7h-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B15235895.png)
![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine](/img/structure/B15235902.png)

![1-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one](/img/structure/B15235916.png)

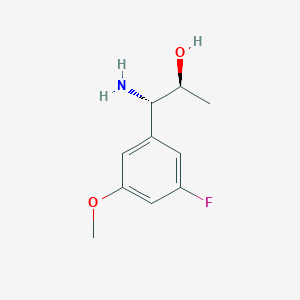
![2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B15235930.png)
